2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol
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Overview
Description
2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol is a bicyclic alcohol compound known for its unique structure and properties. This compound is derived from bicyclo[3.1.1]heptane, which is a common framework in many natural products and synthetic compounds. The presence of the bicyclic structure imparts significant rigidity and steric hindrance, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol typically involves the use of starting materials such as (-)-cis-myrtanic and (-)-myrtenic acids . These acids undergo a series of reactions, including reduction and functional group transformations, to yield the desired bicyclic alcohol. The reaction conditions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalytic systems to ensure high yield and purity. The large-scale production also benefits from the availability of starting materials derived from natural sources, such as essential oils containing myrtenol.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides or sulfonates.
Scientific Research Applications
2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the rigid bicyclic structure can interact with hydrophobic pockets in proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Myrtenol: A related bicyclic alcohol with similar structural features.
Pinocarveol: Another bicyclic alcohol with a different substitution pattern.
Isopinocarveol: A stereoisomer of pinocarveol with distinct properties.
Uniqueness
2-[(1S,5S)-6,6-dimethylbicyclo[311]heptan-2-yl]ethan-1-ol is unique due to its specific stereochemistry and the presence of the ethan-1-ol side chain
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8?,9-,10-/m0/s1 |
InChI Key |
RCRVMCSPZAMFKV-AGROOBSYSA-N |
Isomeric SMILES |
CC1([C@H]2CCC([C@@H]1C2)CCO)C |
Canonical SMILES |
CC1(C2CCC(C1C2)CCO)C |
Origin of Product |
United States |
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